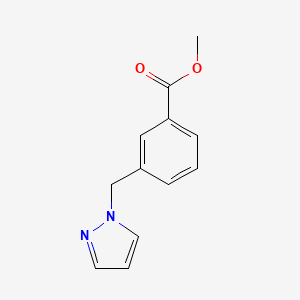

methyl 3-(1H-pyrazol-1-ylmethyl)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 3-(1H-pyrazol-1-ylmethyl)benzoate is an organic compound with the molecular formula C12H12N2O2. It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and a pyrazole ring is attached to the benzene ring via a methylene bridge.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(1H-pyrazol-1-ylmethyl)benzoate typically involves the reaction of 3-(chloromethyl)benzoic acid with pyrazole in the presence of a base, followed by esterification with methanol. The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and a base like potassium carbonate or sodium hydroxide .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography .

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 3-(1H-pyrazol-1-ylmethyl)benzoate can undergo various chemical reactions, including:

Oxidation: The pyrazole ring can be oxidized under strong oxidative conditions.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The methylene group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Oxidized derivatives of the pyrazole ring.

Reduction: Methyl 3-(1H-pyrazol-1-ylmethyl)benzyl alcohol.

Substitution: Substituted derivatives at the methylene position.

Applications De Recherche Scientifique

Medicinal Chemistry

Antitumor Activity

Recent studies have demonstrated that derivatives of methyl 3-(1H-pyrazol-1-ylmethyl)benzoate exhibit significant antitumor activity. In vitro experiments have shown that these compounds can reduce cell viability in various cancer cell lines, suggesting potential for development as anticancer agents .

Antibiotic Synergy

Research indicates that combining this compound with traditional antibiotics enhances bacterial clearance in models of infections caused by resistant pathogens. This synergy suggests its potential role in addressing antibiotic resistance .

Enzyme Inhibition Studies

The compound serves as a valuable tool in studying enzyme inhibitors. It has been used in biochemical assays to probe the activity of specific enzymes, contributing to our understanding of biochemical pathways and therapeutic targets .

Agricultural Applications

Pesticide Formulations

this compound is being explored for use in pesticide formulations. Its incorporation into emulsifiable concentrates has shown promise in controlling phytopathogenic fungi and undesired vegetation, enhancing crop protection strategies .

Material Science

The compound is utilized in developing advanced materials, including polymers and coatings. Its unique chemical structure allows it to function as a building block for synthesizing more complex heterocyclic compounds, which can be tailored for specific industrial applications .

Antitumor Efficacy

In a recent study, derivatives of this compound were tested against various cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with some derivatives showing over 70% inhibition at certain concentrations .

Antibiotic Synergy

A combination therapy involving this compound and traditional antibiotics was tested in vivo. The results demonstrated improved efficacy against resistant bacterial strains, highlighting its potential as an adjuvant therapy in infectious diseases .

Mécanisme D'action

The exact mechanism of action of methyl 3-(1H-pyrazol-1-ylmethyl)benzoate is not well-understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

Methyl 3-(1H-pyrazol-1-ylmethyl)benzoate: Unique due to the presence of both a pyrazole ring and a benzoate ester.

Methyl 4-(1H-pyrazol-1-ylmethyl)benzoate: Similar structure but with the pyrazole ring attached at the para position.

Ethyl 3-(1H-pyrazol-1-ylmethyl)benzoate: Similar structure but with an ethyl ester instead of a methyl ester.

Uniqueness

The presence of the pyrazole ring can impart distinct chemical and biological properties compared to other benzoate esters .

Activité Biologique

Methyl 3-(1H-pyrazol-1-ylmethyl)benzoate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound features a methyl ester functional group attached to a benzoate moiety, which is further substituted with a pyrazole ring. The general structure can be represented as follows:

This compound's unique structure allows it to interact with various biological targets, making it a subject of interest in pharmacological studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The pyrazole ring can participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to molecular targets. Notably, the compound may inhibit enzyme activities, affecting metabolic pathways crucial for cellular functions.

Key Mechanisms:

- Enzyme Inhibition : The compound can bind to enzyme active sites, inhibiting their activity.

- Receptor Modulation : It may modulate receptor functions, leading to various pharmacological effects.

- Reactive Intermediate Formation : The nitro group in similar compounds can undergo bioreduction, forming reactive intermediates that interact with cellular components .

Biological Activities

Research has indicated that this compound exhibits several biological activities, including:

- Antitumoral Activity : Compounds with similar structures have shown efficacy in inhibiting tubulin polymerization, leading to cell cycle arrest in cancer cells .

- Anti-inflammatory Properties : The compound has potential applications in developing anti-inflammatory drugs due to its ability to modulate inflammatory pathways .

- Antimicrobial Activity : Studies suggest that pyrazole derivatives exhibit antibacterial properties against various pathogens, including Gram-positive and Gram-negative bacteria .

Antitumoral Activity

A study on pyrazole derivatives demonstrated that modifications on the phenyl moiety could tune biological properties toward antitumoral activity. The mechanism was linked to the inhibition of tubulin polymerization .

Antimicrobial Potential

In vitro tests have shown that this compound exhibits significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 0.0039 to 0.025 mg/mL .

Data Table: Biological Activity Summary

Propriétés

IUPAC Name |

methyl 3-(pyrazol-1-ylmethyl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-16-12(15)11-5-2-4-10(8-11)9-14-7-3-6-13-14/h2-8H,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWRSIYURKMHQLF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)CN2C=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60594632 |

Source

|

| Record name | Methyl 3-[(1H-pyrazol-1-yl)methyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60594632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

562803-63-8 |

Source

|

| Record name | Methyl 3-[(1H-pyrazol-1-yl)methyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60594632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.